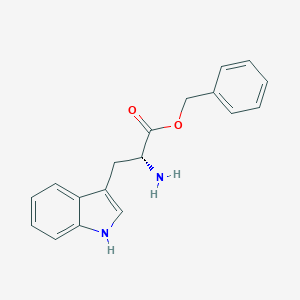

D-Tryptophan benzyl ester

Overview

Description

D-Tryptophan benzyl ester is a compound with the molecular formula C18H18N2O2 . It is an essential amino acid defined by its growth effects on rats . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The simplest way to prepare the tosylate salts of amino acid benzyl esters, including this compound, is treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This process is known as Fischer–Speier esterification .Molecular Structure Analysis

The molecular weight of this compound is 294.35 g/mol . It has a complex structure with an indole functional group and a benzyl ester group . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Chemical Reactions Analysis

Esters, including this compound, typically undergo reactions where the alkoxy (OR′) group of the ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In the case of this compound, the hydrolysis reaction can be catalyzed by sodium hydroxide (NaOH) or potassium hydroxide (KOH) to produce a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its optical activity is [α]20/D −9.9°, c = 1 in ethanol . It has a rotatable bond count of 6 and a topological polar surface area of 68.1 Ų .Scientific Research Applications

Synthesis and Chemical Properties

- D-Tryptophan derivatives are synthesized for potential anti-tumor activity, with D-Tryptophan methyl ester being a key intermediate. These compounds are obtained through multi-step reactions starting from L-tryptophan, demonstrating a broad scope in medicinal chemistry (Li Yan, 2011).

- D-Tryptophan ethyl ester is synthesized for use in the total synthesis of various biologically significant compounds, highlighting its utility in the creation of complex molecules (Hao Zhou et al., 2006).

- The Pictet–Spengler reaction of D-Tryptophan methyl ester is crucial in the synthesis of certain pharmaceutical compounds, showing the importance of D-Tryptophan derivatives in drug development (Xiao‐Xin Shi et al., 2008).

Biomedical Applications

- D-Tryptophan benzyl ester derivatives are utilized in glycosylation reactions, contributing to the synthesis of biologically active compounds. This demonstrates its role in the development of novel bioactive molecules (Melanie Schnabel et al., 2004).

- A study on the functional modification of agarose with D-Tryptophan derivatives resulted in the creation of fluorescent hydrogel materials. These materials have potential applications in biomedical and pharmaceutical industries (Stalin Kondaveeti et al., 2013).

Analytical and Theoretical Studies

- Detailed theoretical studies on D-Tryptophan methyl-ester help in understanding its conformational analysis and molecular structure, facilitating its use in various scientific applications (N. Omri et al., 2016).

- In-depth analysis of tryptophan metabolism, including derivatives like this compound, provides insight into potential pharmacological targets. This is crucial for developing new therapies for various disorders (Morgane Modoux et al., 2020).

Mechanism of Action

Target of Action

D-Tryptophan Benzyl Ester is a derivative of D-Tryptophan, an essential amino acid . The primary target of D-Tryptophan and its derivatives is the D-amino-acid oxidase . This enzyme is involved in the metabolism of D-amino acids, including D-Tryptophan .

Mode of Action

It is known that d-tryptophan and its derivatives interact with their targets, such as d-amino-acid oxidase, to trigger biochemical reactions . The benzyl ester group may enhance the lipophilicity of the compound, potentially influencing its interaction with the target .

Biochemical Pathways

D-Tryptophan is involved in several biochemical pathways. It is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . These pathways are non-overlapping and mutually exclusive, but differ in activity, the kynurenine pathway being substantially more active in mammalian cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of d-tryptophan are known to some extent . The addition of a benzyl ester group may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

D-tryptophan and its derivatives are known to have various effects due to their involvement in multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its target

properties

IUPAC Name |

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQYRKDGHAPZRF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426409 | |

| Record name | D-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141595-98-4 | |

| Record name | D-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

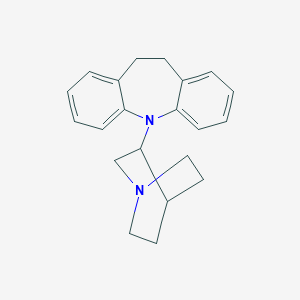

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)

![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)

![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)